N-(2,4-difluorophenyl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazine core, a bicyclic heteroaromatic system known for diverse bioactivity. Key substituents include:
- Position 7: 4-Ethylphenyl group.
- Position 2: Methyl group.
- Acetamide side chain: Linked to a 2,4-difluorophenyl moiety.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S/c1-3-13-4-6-14(7-5-13)19-21-20(25-12(2)31-21)22(30)28(27-19)11-18(29)26-17-9-8-15(23)10-16(17)24/h4-10H,3,11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRSATUYOFNVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound N-(2,4-difluorophenyl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring fused with a pyridazine moiety. The presence of fluorine substituents and an ethylphenyl group enhances its potential biological activity.
Molecular Formula : C19H19F2N3OS
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes or receptors. Research indicates that compounds with similar structural features often exhibit:
- Antitumor Activity : Many thiazole and pyridazine derivatives have been reported to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds containing thiazole rings are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The presence of heterocyclic structures in the compound may contribute to antimicrobial activity against various pathogens.
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the thiazole structure can enhance potency.
-
Anti-inflammatory Research :
- Research published in the European Journal of Pharmacology highlighted that thiazole-based compounds reduced inflammation in animal models by modulating inflammatory pathways.
- The compound's ability to inhibit cyclooxygenase (COX) enzymes could be a potential mechanism for its anti-inflammatory effects.
-
Antimicrobial Activity :
- A series of derivatives related to this compound were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the aromatic rings could enhance activity.
- A study in the Journal of Antibiotics reported promising results for thiazole derivatives against resistant bacterial strains.
Data Tables
| Biological Activity | Reference |
|---|---|
| Antitumor Activity | J. Med. Chem. (2020) |
| Anti-inflammatory | Eur. J. Pharmacol. (2019) |
| Antimicrobial | J. Antibiot. (2021) |
Comparison with Similar Compounds
Substituent Variations at Position 7
- Impact: The 4-ethylphenyl group in the target compound likely improves pharmacokinetic properties compared to smaller substituents (e.g., 4-fluorophenyl) but may reduce solubility.
Modifications at Position 2
- Impact: The pyrrolidinyl group () introduces hydrogen bond donor-acceptor capabilities, which could enhance target affinity but may compromise metabolic stability due to increased molecular complexity .
Acetamide Side Chain Modifications
Physicochemical Properties
- Lipophilicity : The 4-ethylphenyl group (target) increases logP compared to fluorophenyl (: logP ~3.1 vs. target ~3.8), favoring blood-brain barrier penetration but risking solubility issues .
- Solubility : Thienyl-substituted analogs () exhibit higher aqueous solubility due to polarizable sulfur atoms, whereas ethylphenyl derivatives may require formulation optimization .
Bioactivity Trends
- Anti-inflammatory Potential: highlights that thiazole-containing acetamides with electron-withdrawing groups (e.g., fluorine, chlorine) show enhanced COX-2 inhibition. The target compound’s 2,4-difluorophenyl group aligns with this trend .
- Antibacterial Activity : Pyrrolidinyl-substituted analogs () demonstrate moderate activity against Gram-positive strains, suggesting that bulkier substituents may hinder penetration in Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
